molecular formula C6H8O2 B3054159 7-Oxabicyclo[2.2.1]heptan-2-one CAS No. 58564-88-8

7-Oxabicyclo[2.2.1]heptan-2-one

Cat. No.: B3054159
CAS No.: 58564-88-8
M. Wt: 112.13 g/mol
InChI Key: WXPQJUYTXIJMPB-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-2-one, also known as 1,4-epoxycyclohexanone, is a bicyclic organic compound featuring an oxygen bridge. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. It is a derivative of 7-oxabicyclo[2.2.1]heptane and is often used as a building block in organic synthesis due to its strained ring system.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-one typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles. This method is favored due to its efficiency and the ability to produce enantiomerically enriched derivatives. Another common method involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized into the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The use of asymmetric catalysis is also prevalent to obtain enantiomerically pure compounds, which are valuable in various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Oxabicyclo[2.2.1]heptan-2-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds that retain the bicyclic structure .

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptan-2-one is utilized in numerous scientific research applications:

Comparison with Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: The parent compound without the ketone group.

    1,4-Epoxycyclohexane: A similar compound with an oxygen bridge but lacking the ketone functionality.

    Cantharidin: A naturally occurring compound with a similar bicyclic structure but different functional groups.

Uniqueness: 7-Oxabicyclo[2.2.1]heptan-2-one is unique due to its ketone functionality, which imparts additional reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for the preparation of complex molecules and in biological studies for its potential therapeutic effects .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-4-1-2-6(5)8-4/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPQJUYTXIJMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483066
Record name 7-Oxabicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58564-88-8
Record name 7-Oxabicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxabicyclo[2.2.1]heptan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 7-Oxabicyclo[2.2.1]heptan-2-one?

A1: The molecular formula of this compound is C7H8O2, and its molecular weight is 124.14 g/mol.

Q2: How can this compound be synthesized?

A2: A common synthesis route involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, followed by hydrolysis, Curtius rearrangement, and final hydrolysis of the resulting isocyanate.

Q3: Are there alternative synthetic routes to obtain enantiomerically pure forms?

A3: Yes, enantiomerically pure forms can be obtained through chiral resolution. For example, (±)-1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one can be resolved by esterification with (S)-(+)-mandelic acid, separation of the diastereomeric esters, and subsequent saponification and oxidation. Another approach utilizes chiral auxiliaries like (1S)- or (1R)-camphanate in the Diels-Alder reaction with furan.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Photoelectron spectroscopy (PES) has been used to investigate the electronic interactions between the oxygen lone-pair orbitals of the ether bridge and α,β-unsaturated ketone functions in derivatives of this compound. 1H NMR spectroscopy, particularly Mosher's method, has also been employed to confirm the absolute configurations of enantiomers.

Q5: Why is this compound considered a valuable building block in organic synthesis?

A5: this compound derivatives, often referred to as "naked sugars," serve as versatile intermediates for synthesizing various natural products. Their rigid bicyclic structure and defined stereochemistry allow for controlled introduction of substituents and functional groups, enabling access to diverse carbohydrate derivatives and other complex molecules.

Q6: What types of reactions can be performed with this compound and its derivatives?

A6: Numerous reactions are possible, including:

  • Nucleophilic additions: The carbonyl group readily undergoes reactions with nucleophiles, including Grignard reagents, enabling the introduction of various side chains.
  • Reductions: The carbonyl group can be reduced stereoselectively to the corresponding alcohol using various reducing agents. For instance, Diisobutylaluminium hydride (DIBAH) has been used for the stereoselective reduction of a 5,6-epoxy derivative.
  • Ring-opening reactions: The oxa (oxygen-containing) bridge can be opened under specific conditions, providing access to substituted cyclohexane derivatives.
  • Ring expansions: Reactions with diazomethane can lead to one-carbon ring expansion, the regioselectivity of which is influenced by substituents.
  • Baeyer-Villiger oxidations: These reactions lead to ring expansion with the introduction of an oxygen atom, and the regioselectivity can be affected by substituents.
  • C-Glycosidation: Radical C-glycosidation reactions allow for the formation of C-glycosides, important analogues of natural O-glycosides.

Q7: What are some examples of natural products synthesized using this compound as a starting material?

A7: this compound derivatives have been employed in the synthesis of diverse natural products, including:

  • Carbohydrates: Various D- and L-hexoses, octoses, and branched carbohydrates like calditoses and calditols.
  • Terpenoids: Building blocks for eudesmanes, agarofurans, and norcarotenoids.
  • Nonactic Acid Derivatives: Precursors for the synthesis of nonactin, a macrotetrolide antibiotic.
  • Polypropionate Fragments: Building blocks for complex natural products containing multiple stereocenters.
  • C-Linked Imino Disaccharides: Analogues of natural disaccharides with a carbon linkage between the sugar units.
  • Polyhydroxylated Quinolizidines: Nitrogen-containing heterocycles with potential biological activities.

Q8: How does the stereochemistry of this compound derivatives influence their reactivity?

A8: The rigid bicyclic structure enforces a high degree of stereoselectivity in many reactions. For instance, nucleophilic additions to the carbonyl group typically occur from the less hindered exo-face, leading to the preferential formation of endo products.

Q9: What factors influence the regioselectivity of ring-opening and ring-expansion reactions?

A9: Substituents on the bicyclic ring system can significantly impact regioselectivity:

  • Ring expansions with diazomethane: Electron-donating substituents tend to favor ring expansion at the carbon adjacent to the oxygen bridge, while electron-withdrawing groups can direct the expansion to the carbonyl carbon.
  • Baeyer-Villiger oxidations: The migration aptitude of substituents plays a crucial role in determining the regiochemical outcome. Generally, acyl groups migrate preferentially over alkyl groups, and electron-withdrawing substituents on the migrating group can further enhance this preference.

Q10: How can the stereochemistry of reactions involving this compound derivatives be controlled?

A10: Controlling the stereochemistry often involves:

  • Choice of reagents and reaction conditions: For example, different reducing agents can lead to different diastereomers of the corresponding alcohol.
  • Use of chiral auxiliaries: These can be incorporated into the starting materials to direct the stereochemistry of subsequent reactions.

Q11: What is a “naked sugar” and what advantages do they offer in synthesis?

A11: "Naked sugars" are simplified carbohydrate derivatives, like those derived from this compound, lacking the extensive hydroxyl protection/deprotection steps often required in traditional carbohydrate chemistry. This simplifies synthetic routes and allows direct functionalization at specific positions, increasing efficiency and stereochemical control.

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